molecular formula C10H12N2O4 B1293654 N-(4-Ethoxy-2-nitrophenyl)acetamide CAS No. 885-81-4

N-(4-Ethoxy-2-nitrophenyl)acetamide

Cat. No.: B1293654
CAS No.: 885-81-4
M. Wt: 224.21 g/mol
InChI Key: OWIVDQQSRJCDPQ-UHFFFAOYSA-N
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Description

N-(4-Ethoxy-2-nitrophenyl)acetamide: is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.2133 g/mol . It is also known by other names such as 4-Acetamido-3-nitrophenetole and 4-Ethoxy-2-nitro acetanilide . This compound is characterized by the presence of an acetamide group attached to a nitrophenyl ring substituted with an ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxy-2-nitrophenyl)acetamide typically involves the nitration of 4-ethoxyaniline followed by acetylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position relative to the ethoxy group. The resulting 4-ethoxy-2-nitroaniline is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(4-Ethoxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

    Reduction: 4-Ethoxy-2-aminophenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Ethoxy-2-nitroaniline and acetic acid.

Scientific Research Applications

N-(4-Ethoxy-2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-(4-Ethoxy-2-nitrophenyl)acetamide depends on its chemical structure and the specific biological target it interacts with. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetamide group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

N-(4-Ethoxy-2-nitrophenyl)acetamide can be compared with other similar compounds such as:

    N-(4-Nitrophenyl)acetamide: Lacks the ethoxy group, which can influence its reactivity and biological activity.

    N-(4-Ethoxyphenyl)acetamide:

    N-(4-Ethoxy-2-aminophenyl)acetamide: The amino group can significantly alter the compound’s reactivity and biological interactions.

The presence of both the ethoxy and nitro groups in this compound makes it unique and versatile for various applications in research and industry .

Properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)acetamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N2O4/c1-3-16-8-4-5-9(11-7(2)13)10(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)
Source PubChem
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InChI Key

OWIVDQQSRJCDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
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DSSTOX Substance ID

DTXSID3061263
Record name Acetamide, N-(4-ethoxy-2-nitrophenyl)-
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Molecular Weight

224.21 g/mol
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CAS No.

885-81-4
Record name N-(4-Ethoxy-2-nitrophenyl)acetamide
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Record name N-(4-Ethoxy-2-nitrophenyl)acetamide
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Record name Acetamide, N-(4-ethoxy-2-nitrophenyl)-
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Record name Acetamide, N-(4-ethoxy-2-nitrophenyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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